molecular formula C14H11FN4S B2419238 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351647-32-9

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2419238
CAS No.: 1351647-32-9
M. Wt: 286.33
InChI Key: BYCXEPFFXIWPHH-UHFFFAOYSA-N
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Description

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 1H-pyrazol-1-yl group

Scientific Research Applications

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Future Directions

The future research directions would depend on the compound’s intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with a thiol derivative to form the 2-fluorobenzylthio group.

    Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-fluorobenzyl)thio)-5-(1H-pyrazol-1-yl)pyrimidine
  • 3-((2-fluorobenzyl)thio)-4-(1H-pyrazol-1-yl)pyridine
  • 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyrazine

Uniqueness

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of specialized materials.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCXEPFFXIWPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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